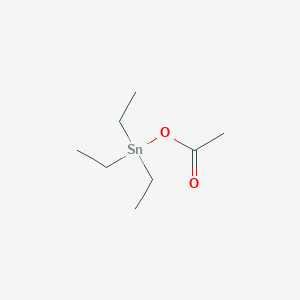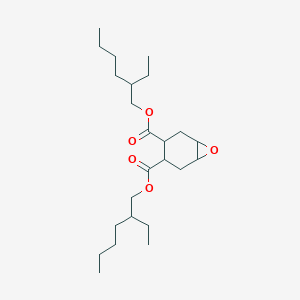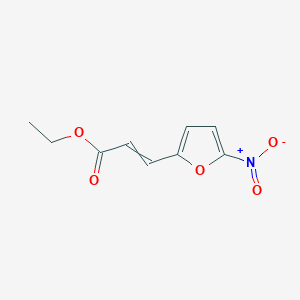
Ethyl 3-(5-nitro-2-furyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-nitro-2-furyl)acrylate, also known as ENFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENFA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 237.19 g/mol.
Wirkmechanismus
The mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the activation of signaling pathways such as MAPK and NF-κB, which are involved in cell proliferation and inflammation.
Biochemische Und Physiologische Effekte
Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to have various biochemical and physiological effects on cells and organisms. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can lead to their death. Ethyl 3-(5-nitro-2-furyl)acrylate has also been shown to inhibit the growth and virulence of fungal and bacterial pathogens, which can prevent infections. In plants, Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to enhance their growth and resistance to stressors such as drought and pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-(5-nitro-2-furyl)acrylate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it accessible to researchers. Ethyl 3-(5-nitro-2-furyl)acrylate also exhibits strong fluorescence properties, which can be used for imaging and sensing applications. However, Ethyl 3-(5-nitro-2-furyl)acrylate has some limitations such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-(5-nitro-2-furyl)acrylate. One direction is to further investigate its potential use as a plant growth regulator and its ability to induce systemic acquired resistance in plants. Another direction is to explore its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(5-nitro-2-furyl)acrylate and its potential applications in medicine.
Synthesemethoden
Ethyl 3-(5-nitro-2-furyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 5-nitrofurfural and ethyl acrylate in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid that can be purified through recrystallization. The yield of the synthesis reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-nitro-2-furyl)acrylate has potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its anticancer, antifungal, and antibacterial properties. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
In agriculture, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a plant growth regulator. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to increase the growth and yield of various crops such as wheat, rice, and maize. Ethyl 3-(5-nitro-2-furyl)acrylate has also been studied for its ability to induce systemic acquired resistance in plants, which can enhance their resistance to pathogens and pests.
In materials science, Ethyl 3-(5-nitro-2-furyl)acrylate has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of functional materials. Ethyl 3-(5-nitro-2-furyl)acrylate has been shown to exhibit strong fluorescence properties, which can be used for imaging and sensing applications. Ethyl 3-(5-nitro-2-furyl)acrylate has also been used as a precursor for the synthesis of functional materials such as polymeric nanoparticles and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
1874-12-0 |
|---|---|
Produktname |
Ethyl 3-(5-nitro-2-furyl)acrylate |
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
ethyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9NO5/c1-2-14-9(11)6-4-7-3-5-8(15-7)10(12)13/h3-6H,2H2,1H3/b6-4+ |
InChI-Schlüssel |
WGROOPOBLKUOMN-GQCTYLIASA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Andere CAS-Nummern |
1874-12-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



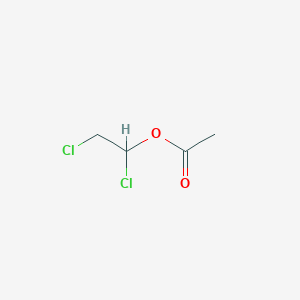
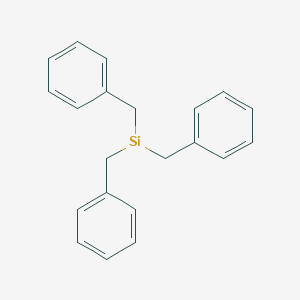
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
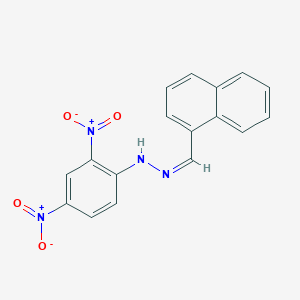
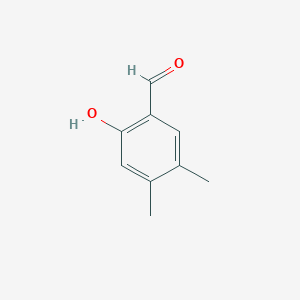
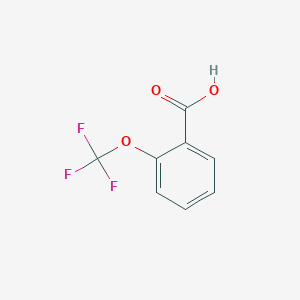
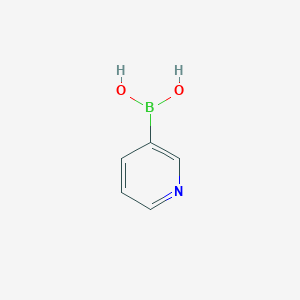
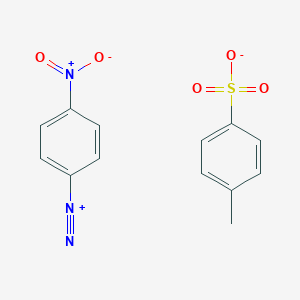
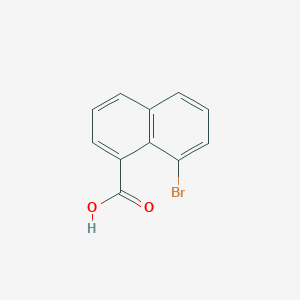
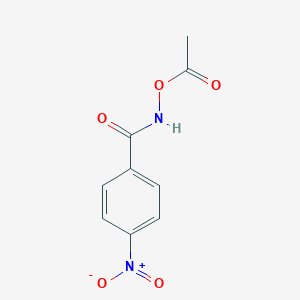
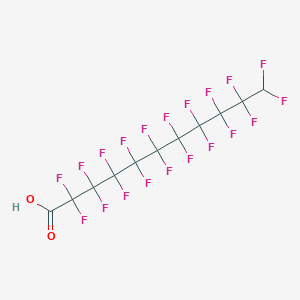
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
